1-(Pyrrolidin-2-ylmethyl)azepane
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Overview
Description
1-(Pyrrolidin-2-ylmethyl)azepane is a chemical compound with the molecular formula C11H22N2 It is characterized by the presence of a pyrrolidine ring attached to an azepane ring via a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Pyrrolidin-2-ylmethyl)azepane typically involves the cyclization of appropriate precursors. One common method is the 1,3-dipolar cycloaddition between a nitrone and an olefin, which allows for regio- and stereoselective formation of the desired heterocyclic rings . Another approach involves the functionalization of preformed pyrrolidine rings, such as proline derivatives, to introduce the azepane moiety .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions under controlled conditions to ensure high yield and purity. The use of microwave-assisted organic synthesis (MAOS) has been reported to enhance synthetic efficiency and support green chemistry principles .
Chemical Reactions Analysis
Types of Reactions
1-(Pyrrolidin-2-ylmethyl)azepane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding N-oxides.
Reduction: Reduction reactions can be performed to modify the nitrogen atoms within the rings.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenated compounds and strong nucleophiles are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced amines, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
1-(Pyrrolidin-2-ylmethyl)azepane has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of biological systems and as a potential ligand for receptor binding studies.
Medicine: Research into its pharmacological properties suggests potential therapeutic applications, particularly in the development of novel drugs.
Industry: It is utilized in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(Pyrrolidin-2-ylmethyl)azepane involves its interaction with specific molecular targets. For instance, molecular docking studies have shown that it can interact with proteins such as Akt, influencing various signaling pathways . The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A five-membered nitrogen heterocycle widely used in medicinal chemistry.
Azepane: A seven-membered nitrogen heterocycle with applications in organic synthesis.
Pyrrolizines: Compounds containing fused pyrrolidine and azepane rings, known for their biological activity.
Uniqueness
1-(Pyrrolidin-2-ylmethyl)azepane is unique due to its combination of a pyrrolidine and an azepane ring, which imparts distinct chemical and biological properties. This dual-ring structure allows for greater flexibility and interaction with a variety of molecular targets, making it a valuable compound in research and development.
Properties
IUPAC Name |
1-(pyrrolidin-2-ylmethyl)azepane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2/c1-2-4-9-13(8-3-1)10-11-6-5-7-12-11/h11-12H,1-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVAJTFQLOLODFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CC2CCCN2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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